6-O-Methylipecoside
Description
6-O-Methylipecoside (CAS: 137318-68-4) is a monoterpene alkaloid glycoside isolated from the roots of Carapichea ipecacuanha (syn. Cephaelis ipecacuanha), a plant historically used for its emetic properties . Its molecular formula is C₂₈H₃₇NO₁₂, with a molecular weight of 579.60 g/mol . Structurally, it features a methyl group at the 6-O position of the glucoside moiety, derived from the enzymatic O-methylation of N-deacetylipecoside by the enzyme IpeOMT2 . The compound is classified under monohydroxy bile acids and derivatives, with notable hydrophilicity due to its glycosidic and hydroxyl groups .
Key structural attributes include:
- A tetrahydroisoquinoline backbone.
- A glucopyranosyl unit at the 2-position.
- Methyl ester and acetyl functional groups .
Its biosynthesis involves sequential O-methylation and N-acetylation steps, distinguishing it from non-methylated or differently substituted analogs .
Properties
Molecular Formula |
C28H37NO12 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C28H37NO12/c1-5-15-17(9-19-16-10-20(32)21(37-3)8-14(16)6-7-29(19)13(2)31)18(26(36)38-4)12-39-27(15)41-28-25(35)24(34)23(33)22(11-30)40-28/h5,8,10,12,15,17,19,22-25,27-28,30,32-35H,1,6-7,9,11H2,2-4H3/t15-,17+,19-,22-,23-,24+,25-,27+,28+/m1/s1 |
InChI Key |
ATLQWGMCZKUALF-OHLPZASCSA-N |
Isomeric SMILES |
CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)OC |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: 6-O-Methylipecoside and 7-O-Methylipecoside are positional isomers, differing only in methylation site. This minor structural variation can significantly alter enzymatic interactions. For instance, IpeOMT2 selectively methylates N-deacetylipecoside at the 6-O position, while 7-O-methylation may require distinct catalytic conditions .
Acetylation Status: N-Deacetylipecoside lacks the acetyl group present in this compound, rendering it a biosynthetic precursor.
Stereochemical Variations : Neoipecoside and its derivatives exhibit differences in glucoside configuration, affecting solubility and bioactivity .
Functional and Pharmacological Differences
- Enzyme Specificity : The enzyme IpeOMT2 catalyzes 6-O-methylation exclusively in R-configuration alkaloids, underscoring its role in the selective biosynthesis of this compound over other derivatives .
- In contrast, 7-O-Methylneoipecoside’s altered configuration may reduce emetic effects but enhance other bioactivities.
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